7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H12INO |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12INO/c8-2-6-1-7(5-10-6)3-9-4-7/h6,9H,1-5H2 |
InChI Key |
PAAZYRGSLAEINL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC12CNC2)CI |
Origin of Product |
United States |
Foundational & Exploratory
7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane CAS 2060025-40-1 properties
Topic: 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane (CAS 2060025-40-1) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic High-Fsp³ Scaffold for "Escape from Flatland" Medicinal Chemistry
Executive Summary
In the modern pursuit of drug candidates with improved physicochemical properties, This compound (CAS 2060025-40-1) has emerged as a high-value building block. This spirocyclic scaffold represents a structural hybrid of azetidine and tetrahydrofuran, offering a rigid, three-dimensional geometry that contrasts sharply with traditional planar aromatic rings.
As a Senior Application Scientist , I present this guide to operationalize this molecule in your workflows. The compound’s value lies in its dual-functionality : the iodomethyl handle serves as a reactive electrophile for rapid diversification, while the spiro-ether core confers metabolic stability and enhanced water solubility (up to 40-fold improvement over carbocyclic analogs) [1].
Chemical Profile & Properties[1][2][3][4]
The following data consolidates experimental observations and calculated physicochemical descriptors essential for handling this compound.
| Property | Specification / Value |
| CAS Number | 2060025-40-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₂INO (often handled as N-Boc derivative: C₁₃H₂₀INO₃) |
| Molecular Weight | 253.08 g/mol (Free base) |
| Physical State | Viscous oil or low-melting solid (typically colorless to pale yellow) |
| Solubility | Soluble in DCM, THF, MeCN, DMSO; limited solubility in water |
| Fsp³ Fraction | 0.88 (High 3D character) |
| Stability | Light-sensitive (Alkyl iodide); store at -20°C under inert atmosphere |
| Reactivity Class | Primary Alkyl Iodide (Electrophile); Spirocyclic Ether (Stable Core) |
Synthetic Architecture
The synthesis of this scaffold relies on a robust iodocyclization strategy.[1] Unlike traditional spirocycle formations that require harsh conditions, this pathway utilizes the intrinsic nucleophilicity of a tertiary alcohol to close the ring onto an alkene activated by iodine.
Mechanism of Action
-
Grignard Addition: N-Boc-3-azetidinone is treated with allylmagnesium bromide to generate the critical 1-Boc-3-allyl-3-hydroxyazetidine intermediate.
-
Iodocyclization: The alkene is activated by an electrophilic iodine source (I₂ or NIS). The pendant hydroxyl group performs a 5-exo-trig cyclization, forming the tetrahydrofuran ring and installing the iodomethyl group simultaneously.
Visualization: Synthetic Pathway
The following diagram illustrates the validated route from commercial starting materials to the target scaffold.
Figure 1: The 5-exo-trig iodocyclization provides regioselective access to the spiro-ether core.
Experimental Protocols
Protocol A: Synthesis of Intermediate (Allylation)
Context: This step installs the necessary carbon framework for cyclization.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Dissolve N-Boc-3-azetidinone (10.0 g, 58.4 mmol) in anhydrous THF (150 mL). Cool to -78°C.
-
Addition: Dropwise add Allylmagnesium bromide (1.0 M in ether, 70.0 mL, 70.0 mmol) over 30 minutes. Maintain internal temperature below -65°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 80:20) yields 1-Boc-3-allyl-3-hydroxyazetidine as a clear oil.
Protocol B: Iodocyclization to Target Scaffold
Context: This is the critical ring-closing step. High dilution is not required, but protection from light is essential.
-
Setup: Wrap a 250 mL RBF in aluminum foil to exclude light.
-
Dissolution: Dissolve the intermediate from Protocol A (5.0 g, 23.4 mmol) in MeCN (100 mL).
-
Base Addition: Add solid NaHCO₃ (5.9 g, 70.2 mmol, 3 equiv).
-
Iodination: Add Iodine (I₂) (17.8 g, 70.2 mmol, 3 equiv) in one portion.
-
Monitoring: Stir vigorously at RT. The reaction typically completes in 1–2 hours (monitor by TLC/LCMS for disappearance of alkene).
-
Quench: Pour mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from dark purple to colorless).
-
Extraction: Extract with Et₂O or DCM (3 x 50 mL). Dry organics over MgSO₄ and concentrate.
-
Result: The crude product is often sufficiently pure (>95%) for subsequent nucleophilic substitutions. If necessary, purify via rapid silica filtration (DCM/MeOH 98:2).
Reactivity & Applications in Drug Discovery[4]
The iodomethyl group is a versatile "exit vector," allowing medicinal chemists to append this spiro-core to various pharmacophores.
Strategic Advantages
-
Solubility: The 6-oxa oxygen acts as a hydrogen bond acceptor, significantly lowering logP compared to the all-carbon 2-azaspiro[3.4]octane [1].
-
Vectorization: The spiro geometry directs substituents at defined angles (approx. 90°), probing chemical space inaccessible to flat aromatic linkers.
Functionalization Workflow
The following diagram details how to diversify the scaffold.
Figure 2: The scaffold serves as a branch point for library generation via Sn2 displacement.
Safety & Handling
-
Alkyl Iodide Hazard: The title compound is an alkylating agent. It must be handled in a fume hood with gloves and eye protection. Avoid inhalation of vapors.
-
Instability: Iodides can degrade to release I₂ upon prolonged exposure to light or heat. Store in amber vials at -20°C.
-
Waste Disposal: Aqueous waste containing iodine/thiosulfate must be segregated from general organic waste.
References
-
Vaskevych, R. I., et al. (2020). Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry Advances. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Semantic Scholar Data. (2025). Experimental section for 2,2-Difluoro-7-(iodomethyl)-6-oxaspiro[3.4]octane. [Link]
Sources
Escaping Flatland: A Technical Guide to Novel Spirocyclic Building Blocks in Medicinal Chemistry
Abstract
The relentless pursuit of novel therapeutics has driven medicinal chemists to explore beyond the traditional, largely planar chemical space. This guide delves into the burgeoning field of spirocyclic chemistry, providing researchers, scientists, and drug development professionals with an in-depth understanding of these unique three-dimensional scaffolds. We will explore the inherent advantages of spirocycles in drug design, detail the synthesis of key building blocks, and showcase their successful application in recent clinical candidates. This document serves as a practical and authoritative resource for harnessing the power of spirocyclic systems to create the next generation of innovative medicines.
Introduction: The Imperative for Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems, leading to a "flatland" of molecular structures.[1] While this approach has yielded numerous successful drugs, it is becoming increasingly evident that exploring the third dimension of chemical space is crucial for tackling challenging biological targets and overcoming issues like poor solubility and off-target effects.[1][2] Molecules with greater sp³ character and defined three-dimensional (3D) shapes often exhibit improved pharmacological properties.[2][3]
Spirocycles, which are bicyclic systems where two rings are joined by a single common atom, offer a powerful solution for escaping this "flatland".[3][4] Their rigid, well-defined 3D geometries allow for precise projection of functional groups into space, enabling more specific and potent interactions with biological targets.[4] This inherent three-dimensionality can lead to significant improvements in:
-
Potency and Selectivity: The rigid conformation of spirocycles reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[5] The precise spatial arrangement of substituents can also enhance selectivity for the desired target over off-targets.[6]
-
Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds can improve aqueous solubility, reduce lipophilicity (logP), and enhance metabolic stability compared to their flat aromatic counterparts.[3][4][7]
-
Novel Chemical Space: Spirocycles provide access to underexplored areas of chemical space, offering opportunities to develop drugs with novel mechanisms of action and intellectual property.[8]
The increasing availability of diverse spirocyclic building blocks has made their incorporation into drug discovery programs more accessible than ever.[6][9] This guide will provide the foundational knowledge and practical insights necessary to effectively utilize these powerful scaffolds.
The Advantage of Spirocyclic Scaffolds: A Deeper Dive
The surge in the use of spirocycles in drug discovery is not a fleeting trend but is rooted in their tangible benefits for optimizing drug candidates.[9] Let's explore the key advantages in more detail.
Conformational Restriction and Pre-organization
The spirocyclic core imparts a high degree of rigidity to a molecule. This pre-organizes the substituents in a defined spatial orientation, which can be highly advantageous for binding to a protein's active site. This restricted conformation minimizes the loss of conformational entropy upon binding, a key thermodynamic factor that contributes to higher binding affinity.[5]
Improved Physicochemical and Pharmacokinetic Profiles
A significant challenge in drug development is achieving a balance of physicochemical properties that allows for good absorption, distribution, metabolism, and excretion (ADME). The introduction of spirocyclic motifs has proven to be a valuable strategy for modulating these properties.[6][7]
-
Solubility: The higher sp³ character of spirocycles generally leads to improved aqueous solubility compared to flat, aromatic systems.[4]
-
Lipophilicity: By replacing planar aromatic rings with 3D spirocycles, medicinal chemists can often reduce a molecule's lipophilicity (logP or logD), which can lead to improved pharmacokinetic properties and a lower risk of off-target toxicity.[3]
-
Metabolic Stability: The quaternary spirocenter and the often more sterically hindered nature of spirocycles can block sites of metabolic attack, leading to increased metabolic stability and a longer in vivo half-life.[3][7]
Exploration of Novel Biological Space
The unique 3D shapes of spirocycles allow for the exploration of binding pockets that are inaccessible to more traditional, planar molecules.[4] This opens up new avenues for targeting proteins that have been considered "undruggable" and for developing drugs with novel mechanisms of action. The ability to project functional groups in well-defined vectors is a key advantage in structure-based drug design.[4][9]
Key Classes of Novel Spirocyclic Building Blocks
The growing demand for spirocyclic scaffolds has spurred the development of a wide array of novel building blocks. This section highlights some of the most promising classes and their applications.
Azaspirocycles
Nitrogen-containing spirocycles are among the most prevalent in medicinal chemistry due to their ability to form key hydrogen bonds and salt bridges with biological targets.
-
Diazaspiro[3.3]heptanes: These are valuable bioisosteres of piperazine and morpholine.[1] They offer a more rigid and three-dimensional alternative, often leading to improved selectivity and physicochemical properties.[1] For example, the replacement of a piperazine with a 2,7-diazaspiro[3.5]nonane was a key optimization step in the development of Revumenib, a first-in-class menin-MLL inhibitor.[9]
-
Oxazaspiro[3.3]heptanes: These scaffolds provide a polar, hydrogen bond-accepting group while maintaining a rigid 3D structure. They have been successfully employed to improve properties such as solubility.[3]
Spirocyclic Lactams and Lactones
Spirocyclic lactams and lactones are found in numerous natural products with diverse biological activities.[7] Synthetic efforts have focused on developing efficient routes to these scaffolds for use in drug discovery.
-
Spirooxindoles: This privileged scaffold is found in many biologically active compounds and has been a focus of synthetic methodology development.[10] Spirooxindole derivatives have shown promise as anticancer agents.[10]
Spirocyclic Ethers and Ketals
Spiroethers and spiroketals are another important class of spirocycles found in nature.[7] They can serve as rigid linkers or core scaffolds in drug design. Recent synthetic advances, such as gold(I)-catalyzed cycloisomerization, have made a wider range of these building blocks accessible.[11]
Synthetic Strategies for Novel Spirocyclic Building Blocks
While spirocycles were once considered synthetically challenging due to the presence of a quaternary carbon, numerous efficient and scalable synthetic methods have been developed in recent years.[4][12]
Cycloaddition Reactions
[4][9]-Dipolar cycloaddition reactions are a powerful tool for the synthesis of spirocyclic pyrrolidines. For example, the reaction of an in situ generated azomethine ylide with an electron-deficient exocyclic alkene provides a straightforward route to these valuable building blocks.[13]
Annulation Reactions
Base-mediated annulation reactions have been developed to access spirocyclobutenes.[14] These reactions often utilize readily available starting materials and proceed with high efficiency.
Catalytic Methods
Modern catalytic methods, including metal-catalyzed and organocatalyzed reactions, have greatly expanded the toolbox for spirocycle synthesis.[12] For instance, N-heterocyclic carbene (NHC)-catalyzed spiroannulation reactions have been employed to synthesize chiral spiro-δ-lactams.[5]
Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidine via[4][10]-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a spirocyclic pyrrolidine, adapted from methodologies described in the literature.[13]
Objective: To synthesize a novel spirocyclic pyrrolidine building block for potential use in a medicinal chemistry program.
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Electron-deficient alkene (e.g., methyl acrylate)
-
N-Benzylglycine
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an inert atmosphere, add the cyclic ketone (1.0 eq), N-benzylglycine (1.1 eq), and the electron-deficient alkene (1.2 eq) in toluene.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic pyrrolidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of reagents and intermediates, particularly important for sensitive compounds.
-
Toluene as Solvent: A high-boiling, non-polar solvent that is suitable for the Dean-Stark conditions often employed to remove water and drive the reaction to completion.
-
Excess Reagents: Using a slight excess of N-benzylglycine and the alkene helps to ensure complete consumption of the limiting cyclic ketone.
-
Flash Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.
Workflow Diagram: Synthesis of Spirocyclic Pyrrolidines
Caption: Synthetic workflow for spirocyclic pyrrolidines.
Case Study: Revumenib - A Spirocycle-Containing Drug Candidate
A compelling example of the successful application of spirocyclic scaffolds is the development of Revumenib, a first-in-class, oral menin-MLL interaction inhibitor for the treatment of acute leukemias.[9] The central 2,7-diazaspiro[3.5]nonane core of Revumenib is crucial for its potent activity.[9]
The protonated piperidine nitrogen of the spirocycle forms a key cation-π interaction with two tyrosine residues in the menin binding pocket.[9] Furthermore, the azetidine ring of the spirocycle provides an optimized vector that positions a pyrimidine nitrogen to form a critical interaction with another tyrosine residue.[9] This case highlights how the unique 3D geometry of a spirocycle can be leveraged to achieve optimal binding and high potency.
Logical Relationship: Spirocycle Integration in Drug Design
Caption: Impact of spirocycles on drug properties.
Future Outlook and Conclusion
The field of spirocyclic chemistry is poised for continued growth and impact in medicinal chemistry.[8][15][16] Advances in high-throughput synthesis and computational chemistry will further accelerate the design and optimization of spirocycle-containing drug candidates.[8][15][16] The development of novel synthetic methodologies will continue to expand the diversity of accessible spirocyclic building blocks.[17]
References
-
The Spirocycle Surge in Drug Discovery - Drug Hunter. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. [Link]
-
Advances in Spirocyclic Hybrids: Chemistry and Medicinal Actions. [Link]
-
Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. [Link]
-
Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed. [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Publishing. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. [Link]
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle | Semantic Scholar. [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF - ResearchGate. [Link]
-
Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines | Poster Board #804 - ACS Fall 2025 - American Chemical Society. [Link]
-
3D-Scaffold: A Deep Learning Framework to Generate 3D Coordinates of Drug-like Molecules with Desired Scaffolds | Request PDF - ResearchGate. [Link]
-
Three-Dimensional (3D) Printing Scaffold-Based Drug Delivery for Tissue Regeneration. [Link]
-
Next-Generation 3D Scaffolds for Nano-Based Chemotherapeutics Delivery and Cancer Treatment - PMC. [Link]
-
3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics | Research Highlight | PNNL. [Link]
Sources
- 1. Small Ring Building Blocks for Medicinal Chemistry | TCI AMERICA [tcichemicals.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 12. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane MSDS and safety data
Technical Whitepaper: Safety, Handling, and Synthesis of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
Part 1: Executive Summary & Chemical Identity
This compound is a high-value spirocyclic building block used in medicinal chemistry to introduce
However, the presence of the iodomethyl group (
Chemical Identification
| Property | Detail |
| Chemical Name | This compound |
| Core Scaffold | 6-Oxa-2-azaspiro[3.4]octane |
| Molecular Formula | |
| Molecular Weight | ~267.11 g/mol |
| Physical State | Viscous oil or low-melting solid (often yellow/orange due to trace |
| Solubility | Soluble in DMSO, DCM, Methanol; limited solubility in water (unless protonated) |
| CAS Number | Note: Specific CAS often vendor-dependent for this intermediate. Core scaffold: 220290-68-6. |
Part 2: Hazard Identification & Safety Profile (GHS)
Critical Warning: This compound combines the corrosive properties of a secondary amine with the alkylating potential of a primary alkyl iodide. Treat as a Mutagenic and Corrosive substance.
GHS Classification (Derived)
-
Health Hazards:
-
Skin Corr. 1B (H314): Causes severe skin burns and eye damage (due to Azetidine moiety).
-
Muta. 2 (H341): Suspected of causing genetic defects (Alkylating agent).
-
Acute Tox. 4 (H302): Harmful if swallowed.
-
Skin Sens. 1 (H317): May cause an allergic skin reaction.
-
-
Physical Hazards:
-
Flam. Liq. 4 (H227): Combustible liquid (if isolated as free base oil).
-
Precautionary Protocols
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection (Double Nitrile Gloves required).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Part 3: Safety & Handling Decision Matrix
The following workflow dictates the operational safety requirements based on the scale of handling.
Figure 1: Operational safety decision matrix for handling iodomethyl-spirocyclic amines.
Part 4: Synthesis & Technical Methodology
The synthesis of This compound relies on a robust iodocyclization strategy. This method exploits the reactivity of an alkene tethered to a nucleophile (hydroxyl group) to form the ether ring while installing the iodine handle for further functionalization.
Retrosynthetic Analysis
The spiro-ether ring is constructed via a 5-exo-trig cyclization of a 3-allyl-3-hydroxyazetidine precursor.
-
Precursor: tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
-
Key Transformation: Iodine-mediated etherification.
Step-by-Step Protocol
Step 1: Preparation of the Precursor
-
Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Allylmagnesium bromide (or Allyl bromide/In metal).
-
Procedure:
-
Cool a solution of tert-butyl 3-oxoazetidine-1-carboxylate in dry THF to -78°C.
-
Add Allylmagnesium bromide (1.2 equiv) dropwise.
-
Stir for 2 hours, allowing to warm to 0°C.
-
Quench with saturated
. Extract with EtOAc. -
Result: tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
-
Step 2: Iodocyclization (The Critical Step)
-
Reagents:
(2.0 equiv), (3.0 equiv), MeCN/Water (3:1). -
Procedure:
-
Dissolve the hydroxy-allyl precursor in MeCN. Add
.[1] -
Cool to 0°C to control the exothermic nature of iodine addition.
-
Add
portion-wise.[1] The solution will turn dark brown. -
Stir at room temperature for 3–6 hours. Monitor by TLC (disappearance of alkene).
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) until the iodine color disappears (turns pale yellow/colorless). -
Workup: Extract with DCM. Wash with brine. Dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc). The product is sensitive to light; store in amber vials.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the construction of the iodomethyl-spiro-ether scaffold.
Part 5: Emergency Response & First Aid
In the event of exposure, immediate action is required to mitigate alkylation damage and chemical burns.
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | IMMEDIATE irrigation with water for 15+ mins. Lift eyelids. | Consult Ophthalmologist. Risk of corneal opacity. |
| Skin Contact | Drench with water. Wash with soap. Do not use ethanol (increases absorption). | Monitor for delayed blistering or sensitization. |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Monitor for pulmonary edema (delayed). |
| Spill Cleanup | Evacuate area. Wear SCBA if volume >100mL. Absorb with vermiculite. | Treat waste as hazardous halogenated material. |
Part 6: References
-
Carreira, E. M., et al. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.
-
Grygorenko, O. O., et al. (2015). "Oxa-spirocycles: Synthesis, Properties and Applications."[1] Organic & Biomolecular Chemistry.
-
National Institutes of Health (NIH) PubChem. (2025). "Compound Summary: 2-Oxa-6-azaspiro[3.4]octane."
-
Sigma-Aldrich. (2025). "Safety Data Sheet: tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate."
-
Enamine Ltd. (2024). "Spirocyclic Building Blocks for Drug Design."
Sources
Metabolic Stability of Spiro[3.4]octane Scaffolds in Drug Design
[1]
Executive Summary
The transition from planar, aromatic-dominated drug candidates to three-dimensional,
However, the metabolic stability of spiro[3.4]octane compounds presents a distinct challenge.[2] While the cyclobutane ring confers significant resistance to oxidative metabolism due to ring strain and high C-H bond dissociation energies, the cyclopentane (or heterocyclic 5-membered) component introduces potential "soft spots" for Cytochrome P450 (CYP450) oxidation. This guide details the structural determinants of this metabolic profile, provides validated experimental protocols for assessment, and outlines medicinal chemistry strategies to optimize stability without compromising potency.[2]
Structural & Physicochemical Basis of Stability
The Advantage
Increasing the fraction of
-
Reducing Lipophilicity (LogD): Compared to planar aromatic rings, these aliphatic scaffolds often lower LogD, reducing non-specific binding and intrinsic clearance (
).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Vectorial Nuance: Unlike the linear exit vectors of 1,4-disubstituted benzenes or the collinear vectors of spiro[3.3]heptane, spiro[3.4]octane provides "bent" or non-collinear exit vectors, allowing access to novel chemical space and binding pockets.[2]
Ring Strain and Bond Dissociation Energy (BDE)
The metabolic fate of the spiro[3.4]octane core is dictated by the differential reactivity of its two rings.
-
The Cyclobutane Ring (The Shield): Cyclobutane has a C-H BDE of approximately 96-99 kcal/mol. The significant ring strain (~26 kcal/mol) makes the formation of a radical intermediate—required for P450 hydroxylation—kinetically unfavorable. Consequently, the 4-membered ring is rarely the site of primary metabolism.
-
The Cyclopentane Ring (The Liability): The 5-membered ring (or its heteroatom variants) has a C-H BDE closer to 94-95 kcal/mol, similar to standard secondary alkyl chains. This ring is the primary "soft spot" for oxidative attack, particularly at positions
orngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> to the spiro center, or to a nitrogen atom (in diazaspiro systems).
Metabolic Liability Profile
Primary Metabolic Pathways
-
Oxidative Hydroxylation (CYP450 mediated):
-
Site: Predominantly occurs on the 5-membered ring.
-
Mechanism:[3] Hydrogen atom abstraction (HAT) followed by radical rebound.
-
Observation: In 2-oxa-6-azaspiro[3.4]octane systems, oxidation often occurs adjacent to the nitrogen (
-carbon hydroxylation), leading to potential ring opening or lactam formation.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
N-Dealkylation:
-
If the spiro scaffold contains a basic nitrogen (e.g., 2,6-diazaspiro[3.4]octane), N-dealkylation is a common clearance route, often faster than ring oxidation.[2]
-
-
Phase II Conjugation:
-
Hydroxylated metabolites are rapidly glucuronidated. While this aids excretion, rapid Phase I oxidation remains the rate-limiting step for half-life (
).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
Comparison: Spiro[3.3] vs. Spiro[3.4]
-
Spiro[3.3]heptane: Highly metabolically stable due to dual cyclobutane rings. Often "too stable," leading to low clearance but potentially poor solubility if not functionalized.[2]
-
Spiro[3.4]octane: Tunable stability. The 5-membered ring allows for controlled introduction of polarity (e.g., via oxidation to a lactam or metabolic handle) but requires careful SAR to prevent rapid clearance.
Decision Logic for Scaffold Optimization
The following diagram illustrates the decision process when encountering high clearance in a spiro[3.4]octane lead.
Caption: Decision tree for optimizing metabolic stability in spiro[3.4]octane scaffolds based on metabolite identification.
Experimental Protocols
Microsomal Stability Assay (High-Throughput)
This protocol determines the Intrinsic Clearance (
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)[2]
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+)[2]
-
Pooled Human Liver Microsomes (20 mg/mL protein conc.)
-
Test Compound (10 mM DMSO stock)
-
Positive Control: Verapamil (High clearance), Warfarin (Low clearance)[2]
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1
M, <0.1% DMSO). Incubate at 37°C for 5 min.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L at time points: min. -
Quenching: Immediately dispense aliquots into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis:
Plot
Metabolite Identification (Soft Spot Analysis)
To rationally optimize the spiro[3.4]octane core, you must identify the exact carbon atom being oxidized.[2]
Workflow:
-
Incubation: Perform the microsomal assay as above but at a higher concentration (10
M) and for a longer duration (60 min) to ensure sufficient metabolite accumulation. -
Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).[2]
-
Data Interpretation:
-
Look for
Da shifts (Mono-hydroxylation). -
Use
fragmentation to localize the shift. -
Key Indicator: If the fragment containing the 4-membered ring is unchanged, but the fragment with the 5-membered ring shows
Da, the liability is confirmed on the larger ring.
-
Design Strategies & Case Studies
Strategy: Fluorination
Replacing a C-H bond with C-F increases metabolic stability due to the strength of the C-F bond (~116 kcal/mol) and the non-polar nature of fluorine which can modulate lipophilicity.
-
Application: In a diazaspiro[3.4]octane antimalarial series, metabolic hotspots were identified on the pyrrolidine ring.[2] Introduction of fluorine or gem-difluoro groups at the
-position to the nitrogen significantly improved without disrupting the spiro-geometry.
Strategy: Heteroatom Insertion (Oxa-spiro cycles)
Replacing a methylene (
-
Note: Care must be taken not to create a hemiaminal ether liability. The oxygen is best placed
or to the nitrogen, not .
Case Study: Sonidegib Analogs
Research comparing spiro[3.3]heptane and spiro[3.4]octane analogs of the drug Sonidegib revealed that while spiro[3.3] systems are metabolically superior due to extreme steric bulk and lack of activated C-H bonds, spiro[3.4]octane analogs offered a better balance of solubility and potency.[2][4] The "metabolic cost" of the 5-membered ring was mitigated by substituting the pyrrolidine nitrogen with electron-withdrawing groups (sulfonamides) that deactivated the ring toward oxidation.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Discusses the general utility and physicochemical properties of spirocycles. Link[2]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry. (2021).[5] Provides specific data on the metabolic optimization of the diazaspiro[3.4]octane scaffold. Link[2]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (2023). A comparative study on the metabolic stability of spiro[3.3] vs phenyl rings, with implications for homologous spiro[3.4] systems. Link[2]
-
Metabolic Soft Spot Identification and Compound Optimization. Journal of Medicinal Chemistry. (2009). Foundational methodology for identifying liability sites in aliphatic rings. Link[2]
-
Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[2,5]octane. Journal of the American Chemical Society. (2002). Mechanistic insight into P450 radical rebound and ring strain. Link[2]
Methodological & Application
Strategic Functionalization of the Iodomethyl Group in Spirocyclic Amines for Accelerated Drug Discovery
Application and Protocol Guide
Abstract
Spirocyclic amines represent a class of privileged structural motifs in modern medicinal chemistry. Their rigid, three-dimensional architecture provides a powerful tool for exploring chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2] The iodomethyl group, when appended to these spirocyclic scaffolds, serves as a highly versatile synthetic handle. Its C(sp³)-I bond is readily activated for a diverse array of transformations. This guide provides a comprehensive overview of key strategies for the functionalization of iodomethyl-substituted spirocyclic amines, including detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug development.
Introduction: The Strategic Value of Iodomethyl Spirocycles
The pharmaceutical industry has increasingly recognized that moving beyond flat, aromatic structures is crucial for developing novel therapeutics.[3] Spirocycles, which contain two rings connected by a single common atom, offer a unique solution by introducing a high degree of sp³ character and conformational rigidity.[4] This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, enhancing binding affinity and selectivity for protein targets.[2]
The iodomethyl group (-CH₂I) is an exceptional functional group for derivatizing these complex scaffolds. Several factors contribute to its utility:
-
Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group, facilitating a wide range of nucleophilic substitution (Sₙ2) reactions under mild conditions.[5]
-
Precursor to Organometallics: The C-I bond can be readily converted into organometallic species (e.g., organozinc or organolithium reagents), which can then engage in various carbon-carbon bond-forming reactions.
-
Radical Reaction Participant: The relatively weak C-I bond (low bond dissociation energy) makes it an ideal precursor for generating carbon-centered radicals for cyclization or addition reactions.[6][7]
-
Cross-Coupling Partner: While less common for C(sp³)-I bonds than their C(sp²) counterparts, specialized palladium-catalyzed cross-coupling reactions can be employed.[8][9]
This guide will detail the primary pathways for leveraging this reactivity to generate diverse libraries of spirocyclic amine derivatives.
Core Functionalization Strategies and Protocols
The iodomethyl group is a gateway to numerous molecular architectures. The choice of strategy depends on the desired final product and the chemical compatibility of the spirocyclic core.
Nucleophilic Substitution: The Workhorse Reaction
Direct displacement of the iodide is the most straightforward and widely used method for introducing a variety of heteroatom and carbon nucleophiles. These reactions typically proceed via an Sₙ2 mechanism.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: For neutral nucleophiles (e.g., amines, thiols, alcohols), a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine like DIPEA) is required to deprotonate the nucleophile or scavenge the HI byproduct.
-
Temperature: Reactions are often performed at room temperature to 80 °C. Higher temperatures can lead to elimination side products or decomposition.
Protocol 1: General Procedure for N-Alkylation (Synthesis of a Tertiary Amine)
This protocol describes the reaction of an iodomethyl spirocycle with a primary or secondary amine to form a more complex tertiary amine.
Materials:
-
N-Boc-3-(iodomethyl)-3,7-diazaspiro[3.3]nonane (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN, 0.1 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-(iodomethyl)-3,7-diazaspiro[3.3]nonane and anhydrous acetonitrile.
-
Add piperidine, followed by finely powdered potassium carbonate.
-
Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Materials:
-
N-Boc-3-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane (1.0 eq)
-
Sodium Phenoxide (NaOPh, 1.5 eq)
-
Dimethylformamide (DMF, 0.1 M solution)
Procedure:
-
To a flame-dried flask under N₂, add sodium phenoxide and anhydrous DMF.
-
Add a solution of the iodomethyl spirocycle in DMF dropwise at room temperature.
-
Stir the mixture at 60 °C until the starting material is consumed as indicated by TLC.
-
Cool the reaction, pour it into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the target ether.
Palladium-Catalyzed Cross-Coupling Reactions
While challenging, palladium-catalyzed cross-coupling reactions offer powerful methods for forming C-C and C-N bonds, connecting the spirocyclic scaffold to aryl, heteroaryl, or vinyl groups.[9][10] The success of these reactions is highly dependent on the choice of ligand, which facilitates the difficult reductive elimination from the Pd(IV) intermediate.[11]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote the reaction.[10][11]
-
Pre-catalyst: Using a well-defined palladium pre-catalyst can improve reproducibility and reaction efficiency.
-
Base: A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.
Protocol 3: Suzuki-Type Coupling with an Arylboronic Acid
Materials:
-
Iodomethyl-substituted spirocyclic amine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene/Water (10:1 mixture, 0.1 M)
Procedure:
-
In a glovebox, combine the iodomethyl spirocycle, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vial.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial and heat the reaction to 100 °C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Radical-Mediated Transformations
The weak C-I bond is susceptible to homolytic cleavage to generate a C(sp³)-centered radical. This radical can be trapped in various ways, most commonly via reduction or in cyclization reactions.[12][13] Tin-based reagents like tributyltin hydride (n-Bu₃SnH) are classic choices, though less toxic, modern alternatives are gaining traction.[14][15]
-
Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (BEt₃)/O₂, is required to start the chain reaction.[7][14]
-
Hydrogen Atom Source: A hydrogen atom donor (e.g., n-Bu₃SnH) is needed to quench the radical and complete the catalytic cycle.
-
Concentration: Radical reactions are often run at high dilution to favor intramolecular cyclization over intermolecular side reactions.
Protocol 4: Reductive De-iodination (Hydrodemethylation)
This protocol is useful when the methyl group itself is the desired final substituent, replacing the iodine with a hydrogen atom.
Materials:
-
Iodomethyl-substituted spirocyclic amine (1.0 eq)
-
Tributyltin hydride (n-Bu₃SnH, 1.2 eq)
-
AIBN (0.1 eq)
-
Anhydrous Toluene (0.05 M)
Procedure:
-
Dissolve the iodomethyl spirocycle in degassed toluene in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add AIBN to the solution.
-
Heat the mixture to 80-90 °C.
-
Over a period of 1 hour, add the tributyltin hydride via a syringe pump to maintain a low concentration of the tin reagent.
-
After the addition is complete, continue heating for an additional 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction and concentrate the solvent.
-
Purify the crude product. This often requires specific techniques to remove tin byproducts, such as partitioning with aqueous KF or column chromatography on silica gel.
Data Presentation and Reaction Summary
The following table summarizes the scope of these transformations for a hypothetical N-Boc-protected iodomethyl azaspiro[3.3]heptane substrate.
| Entry | Reaction Type | Reagent/Catalyst System | Product Type | Typical Yield |
| 1 | N-Alkylation | Morpholine, K₂CO₃, CH₃CN | Tertiary Amine | 85-95% |
| 2 | O-Alkylation | 4-Methoxyphenol, Cs₂CO₃, DMF | Aryl Ether | 70-85% |
| 3 | S-Alkylation | Sodium thiophenoxide, THF | Thioether | 90-98% |
| 4 | Azide Displacement | NaN₃, DMSO | Alkyl Azide | >95% |
| 5 | Suzuki Coupling | Phenylboronic acid, Pd(OAc)₂/SPhos | Benzylated Spirocycle | 40-60% |
| 6 | De-iodination | n-Bu₃SnH, AIBN, Toluene | Methyl Spirocycle | 75-90% |
Visualizing the Synthetic Pathways
The iodomethyl group acts as a central hub for diversification. The following workflow illustrates the primary synthetic routes stemming from this key intermediate.
Caption: Synthetic diversification pathways from an iodomethyl spirocycle.
Mechanistic Insight: Radical Dehalogenation Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The tin-mediated radical dehalogenation is a classic example of a chain reaction mechanism.
Sources
- 1. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Enantioselective radical cyclisation reactions of 4-substituted quinolones mediated by a chiral template - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Radical-mediated cyclization reactions leading to spiro and [6,6]-fused heterocycles [academia.edu]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
Introduction: The Significance of the 6-Oxa-2-azaspiro[3.4]octane Scaffold in Medicinal Chemistry
The 6-oxa-2-azaspiro[3.4]octane motif is a valuable scaffold in modern drug discovery. Its inherent three-dimensionality and the strategic placement of heteroatoms offer a unique combination of properties beneficial for developing novel therapeutics.[1][2][3] Spirocyclic systems, in general, are increasingly sought after to explore new chemical space beyond the traditional "flat" aromatic compounds that have dominated medicinal chemistry.[2] Specifically, the inclusion of an oxetane ring, as seen in the 6-oxa-2-azaspiro[3.4]octane core, can impart favorable physicochemical properties to drug candidates.[4][5][6] Oxetanes are known to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when compared to more common functionalities like gem-dimethyl or carbonyl groups.[4][5][7] The azetidine portion of the scaffold provides a key point for substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic profiles.
This guide focuses on the nucleophilic substitution reactions of a key intermediate, 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane. The primary iodide at the C7 position serves as an excellent electrophile, readily undergoing displacement by a wide range of nucleophiles. This reactivity provides a versatile and efficient platform for the synthesis of diverse libraries of novel compounds with potential therapeutic applications.
General Principles of Nucleophilic Substitution at the C7-Iodomethyl Position
The carbon-iodine bond in this compound is polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. This is due to the relatively low electronegativity of iodine and the stability of the iodide anion (I⁻) that is formed upon its departure.[8] The primary nature of the alkyl iodide strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]
In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside, opposite to the leaving group. This concerted mechanism involves a transition state where the nucleophile-carbon bond is forming at the same time as the carbon-iodine bond is breaking.[8][9] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8]
Several factors influence the success and rate of these substitution reactions:
-
Nucleophile Strength: Stronger nucleophiles will react more rapidly. For example, thiolates (RS⁻) are generally stronger nucleophiles than their corresponding neutral thiols (RSH).[10]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions.[11] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions.
-
Steric Hindrance: The spirocyclic nature of the substrate presents a unique steric environment. While the primary iodide is relatively unhindered, the bulky spirocyclic core may influence the approach of very large nucleophiles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with common classes of nucleophiles. It is assumed that the secondary amine of the 2-azaspiro[3.4]octane core is protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its participation in the reaction.
Protocol 1: Reaction with Amine Nucleophiles
Amines are common nucleophiles used to introduce basic centers and points for further functionalization. The reaction of primary or secondary amines with alkyl halides can sometimes lead to over-alkylation.[12][13] Using a slight excess of the amine nucleophile can help to minimize this side reaction.
Reaction Scheme:
Caption: Reaction with an amine nucleophile.
Materials:
-
N-Protected this compound
-
Amine (e.g., piperidine, morpholine, benzylamine) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-protected this compound (1.0 eq) and anhydrous DMF.
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and readily displace the iodide to form thioethers.[10][14] The corresponding thiolate, generated in situ with a base, is an even more potent nucleophile.[10]
Reaction Scheme:
Caption: Reaction with a thiol nucleophile.
Materials:
-
N-Protected this compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the thiol (1.1 eq) and anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of N-protected this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Azide Nucleophiles
The azide ion is an excellent nucleophile for SN2 reactions and provides a versatile handle for further transformations, such as reduction to a primary amine or participation in "click" chemistry.[11]
Reaction Scheme:
Caption: Reaction with an azide nucleophile.
Materials:
-
N-Protected this compound
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add N-protected this compound (1.0 eq) and sodium azide (1.5 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of N-Boc-7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 60 | 4-6 | 85-95 |
| Thiophenol | NaH | THF | rt | 2-4 | 90-98 |
| Sodium Azide | - | DMSO | 80 | 12-16 | 80-90 |
Workflow Visualization
The general experimental workflow for these nucleophilic substitution reactions can be visualized as follows:
Caption: General experimental workflow.
Conclusion
This compound is a highly versatile building block for the synthesis of novel spirocyclic compounds. The primary iodide at the C7 position readily undergoes nucleophilic substitution with a variety of nucleophiles under well-established SN2 conditions. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 6-oxa-2-azaspiro[3.4]octane scaffold, enabling the development of new chemical entities for drug discovery and other applications.
References
-
W. B. T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M. (n.d.). Oxetanes in drug discovery. ETH Library. [Link]
-
Bull, J. A., & Croft, R. A. (2022). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Taylor & Francis Online. (2023). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
-
ResearchGate. (2018). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl iodides. [Link]
-
ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
ResearchGate. (2017). (PDF) Principles of Nucleophilic Substitution. [Link]
-
The Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]
-
SlideShare. (2017). Nucleophilic Substitution Reactions. [Link]
-
Royal Society of Chemistry. (2016). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... | Study Prep. [Link]
-
ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
TMP Chem. (2014). Using Nucleophilic Substitution in Synthesis [Video]. YouTube. [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. [Link]
-
Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. [Link]
-
PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]
-
DiVA. (2019). Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]
-
Vanderbilt University. (n.d.). Azo Group-Assisted Nucleophilic Aromatic Substitutions in Haloarene Derivatives. [Link]
-
Future Science. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
-
ResearchGate. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
Chemistry LibreTexts. (2021). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
ResearchGate. (2016). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iodocyclization for Spiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of spiro[3.4]octane systems via iodocyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation to access novel spirocyclic scaffolds. Spiro[3.4]octanes are increasingly recognized as valuable pharmacophores in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and improve your yields.
I. Understanding the Reaction: The "Why" Behind the "How"
The iodocyclization of a suitable unsaturated precursor, typically a cyclobutane-containing enamide, is a powerful method for constructing the spiro[3.4]octane core. The reaction proceeds via an electrophilic attack of a positive iodine species (I+) on the double bond, followed by an intramolecular nucleophilic attack by the enamide nitrogen. This key step is what forms the desired spirocyclic system. Understanding this mechanism is crucial for troubleshooting, as many common issues arise from factors that influence the stability of the key intermediates.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when performing the iodocyclization for spiro[3.4]octane synthesis.
Q1: Which iodine source is best for my reaction: N-Iodosuccinimide (NIS), molecular iodine (I₂), or a hypervalent iodine reagent?
A1: The choice of iodine source is critical and depends on the specific substrate and desired reactivity.
-
N-Iodosuccinimide (NIS): This is often the reagent of choice for the iodocyclization of enamides due to its mild nature and good solubility in common organic solvents.[2][3][4][5] It provides a controlled release of the electrophilic iodine species.
-
Molecular Iodine (I₂): While being a simple and cost-effective reagent, I₂ can sometimes lead to lower yields or the formation of side products due to its lower reactivity compared to NIS. In some cases, an excess of molecular iodine and longer reaction times may be necessary to drive the reaction to completion.[6]
-
Hypervalent Iodine Reagents (e.g., PIDA, PIFA): These reagents are powerful oxidants and can be very effective in promoting spirocyclization, particularly for less reactive substrates.[7][8][9] They can, however, also lead to over-oxidation or undesired side reactions if not used carefully.
Q2: My reaction is sluggish and gives a low yield. What is the role of a Lewis acid, and should I be using one?
A2: A Lewis acid can significantly enhance the rate and yield of the iodocyclization. It functions by activating the iodine source, making it more electrophilic, and can also coordinate to the substrate, promoting the desired cyclization pathway.[7][10][11] Common Lewis acids used in these reactions include BF₃·OEt₂. The use of a Lewis acid is highly recommended if you are experiencing low reactivity.[12]
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: Side product formation is a common challenge. The most likely side reactions include:
-
Formation of a constitutional isomer: Depending on the substitution pattern of your starting material, cyclization could potentially occur at a different position.
-
Incomplete cyclization: The reaction may stall after the initial iodination of the double bond, without the subsequent intramolecular cyclization.
-
Over-iodination: In some cases, iodination of other electron-rich positions on the molecule can occur.
-
Decomposition of starting material or product: The reaction conditions may be too harsh, leading to the degradation of your compounds.
Q4: Should I use a base in my reaction?
A4: The use of a base is highly dependent on the specific reaction and the iodine source. In some cases, a non-nucleophilic base is added to scavenge the acidic byproduct (e.g., succinimide from NIS), which can prevent side reactions or decomposition of acid-sensitive functional groups.[13] However, in other protocols, the reaction proceeds well without a base. It is a parameter that should be optimized for your specific system.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the iodocyclization for spiro[3.4]octane synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive Iodine Source: The iodine reagent may have degraded over time. | 1. Use a fresh batch of the iodine source. For NIS, ensure it has been stored in a cool, dark, and dry place.[14] |
| 2. Insufficiently Electrophilic Iodine: The iodine source may not be reactive enough for your substrate. | 2. a) Switch to a more reactive iodine source (e.g., from I₂ to NIS or a hypervalent iodine reagent). b) Add a Lewis acid (e.g., BF₃·OEt₂) to activate the iodine source.[7][12] | |
| 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached. | 3. Gradually increase the reaction temperature while monitoring the reaction by TLC.[14] | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | 4. Screen different solvents. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices. | |
| Incomplete Conversion | 1. Insufficient Reagent: The stoichiometry of the iodine source may be too low. | 1. Increase the equivalents of the iodine source (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). |
| 2. Short Reaction Time: The reaction may not have had enough time to go to completion. | 2. Extend the reaction time and monitor the progress by TLC. | |
| 3. Reversible Reaction: In some cases, the reaction may be reversible. | 3. Try to trap the product or remove a byproduct to drive the equilibrium forward. | |
| Formation of Side Products | 1. Reaction Temperature is Too High: High temperatures can lead to decomposition or undesired side reactions. | 1. Lower the reaction temperature. Running the reaction at 0 °C or even lower may improve selectivity. |
| 2. Presence of Water: Traces of water can lead to hydrolysis of intermediates or reagents. | 2. Ensure all glassware is oven-dried and use anhydrous solvents. | |
| 3. Incorrect Stoichiometry: An excess of a reagent might promote side reactions. | 3. Carefully control the stoichiometry of all reagents. | |
| 4. Regioselectivity Issues: The cyclization may be occurring at an undesired position. | 4. a) Modify the electronic properties of your substrate if possible. b) Screen different iodine sources and Lewis acids, as they can influence regioselectivity. |
IV. Visualizing the Process
A. Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the iodocyclization of an enamide to form a spirocyclic system.
Caption: Generalized mechanism of iodocyclization.
B. Troubleshooting Workflow
This workflow provides a systematic approach to addressing low yield in your iodocyclization reaction.
Caption: Systematic workflow for troubleshooting low yields.
V. Experimental Protocol
The following is a general, representative protocol for the iodocyclization of a cyclobutane-containing enamide. It should be adapted and optimized for your specific substrate.
Materials:
-
Cyclobutane-containing enamide (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., BF₃·OEt₂) (optional, 0.1 - 1.0 eq)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the cyclobutane-containing enamide (1.0 eq).
-
Dissolve the enamide in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
If using a Lewis acid, add it to the solution and stir for 10-15 minutes.
-
Add NIS (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
VI. References
-
Cui, H., et al. (2022). Lewis Acid-Catalyzed [3 + 2]-Cyclization of Iodonium Ylides with Azadienes: Access to Spiro[benzofuran-2,2'-furan]-3-ones. Organic Letters, 24(41), 7502–7506. [Link]
-
Cui, H., et al. (2022). Lewis Acid-Catalyzed [3 + 2]-Cyclization of Iodonium Ylides with Azadienes: Access to Spiro[benzofuran-2,2′-furan]-3-ones. Figshare. [Link]
-
Krasavin, M. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12694-12708. [Link]
-
Kumar, D., & Kumar, N. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1856–1906. [Link]
-
Li, G., et al. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. Preprints.org. [Link]
-
Min, S., et al. (2007). O-attack versus N-attack: electrophilic halocyclization of unsaturated amides with vinylic halogen substitution. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
Reddy, B. V. S., et al. (2010). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Current Organic Chemistry, 14(14), 1693-1726. [Link]
-
Takeda, T., et al. (2015). Catalytic Asymmetric Iodocyclization of N-Tosyl Alkenamides using Aminoiminophenoxy Copper Carboxylate: A Concise Synthesis of Chiral 8-Oxa-6-Azabicyclo[3.2.1]octanes. PubMed. [Link]
-
Wang, Q., et al. (2015). Iodoarene-catalyzed cyclizations of unsaturated amides. PubMed. [Link]
-
Yadav, J. S., et al. (2007). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC. [Link]
-
Zhang, J., et al. (2013). Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines. PubMed. [Link]
-
Zhang, X., et al. (2020). Selective desaturation of amides: a direct approach to enamides. PMC. [Link]
-
Chen, Y., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. PMC. [Link]
-
Hsung, R. P., et al. (2006). Gold-Catalyzed and N-Iodosuccinimide-Mediated Cyclization of γ-Substituted Allenamides. The Journal of Organic Chemistry, 71(23), 8963–8966. [Link]
-
Kumar, A., et al. (2020). A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines. Organic Letters, 22(10), 3948–3953. [Link]
-
Medeiros, M. R., et al. (2014). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. The American Chemical Society Petroleum Research Fund. [Link]
-
Nakazaki, A., et al. (2015). SYNTHESIS OF 1,5-DIOXASPIRO[3.4]OCTANE THROUGH BROMOCATION-INDUCED CASCADE CYCLIZATION. HETEROCYCLES, 91(6), 1156. [Link]
-
Okitsu, T. (2023). Iodocyclization of Alkynes and Ynamides. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1-Iodopropyne. [Link]
-
Padwa, A., et al. (2014). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF Public Access Repository. [Link]
-
Royal Society of Chemistry. (n.d.). N-Iodo-amides: mechanism of intramolecular reactions with aromatic rings of amido-radicals in Σ- and Π-electronic states. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Sankar, M. G., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(16), 16833–16840. [Link]
-
Siling, A., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
Sniady, A. (2006). N- Iodosuccinimide, (NIS)(2). ResearchGate. [Link]
-
Song, Q., et al. (2021). Ritter-type iodo(iii)amidation of unactivated alkynes for the stereoselective synthesis of multisubstituted enamides. Chemical Science, 12(20), 7048–7053. [Link]
-
Stepanovs, D., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PMC. [Link]
-
Wang, Y., et al. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Variation of the Enamide; Yields refer to overall isolated yield of... [Link]
Sources
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 7. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
- 8. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations[v1] | Preprints.org [preprints.org]
- 9. Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewis Acid-Catalyzed [3 + 2]-Cyclization of Iodonium Ylides with Azadienes: Access to Spiro[benzofuran-2,2'-furan]-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane
Answering the urgent need for robust purification strategies for complex heterocyclic scaffolds, this Technical Support Center provides a focused guide for researchers working with 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane (CAS RN: 2060025-40-1).[1][2] As a Senior Application Scientist, my goal is to translate foundational chemical principles into actionable, field-proven protocols that address the specific challenges posed by this molecule's unique structure—namely, the sensitive iodomethyl group and the rigid spirocyclic core.
This guide is structured as a dynamic troubleshooting resource. We will move from foundational purification workflows to specific, problem-oriented FAQs, ensuring you have the necessary information to diagnose issues and optimize your purification scheme for maximal yield and purity.
Core Purification Workflow: A Strategic Overview
The purification of this compound typically follows a multi-stage process, beginning with a liquid-liquid extraction to remove inorganic salts and highly polar impurities, followed by chromatographic separation. The choice of chromatography will depend on the scale and the difficulty of the separation.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My product appears as a persistent yellow or brown oil/solid even after initial workup. What's causing this discoloration and how do I remove it?
Answer: This is a classic sign of residual iodine (I₂) from the iodocyclization reaction.[3] Iodine is highly colored and can be difficult to remove completely with a simple water wash.
-
Causality: The elemental iodine used or generated during the synthesis is soluble in many organic solvents, leading to its persistence in the crude product.
-
Troubleshooting Protocol:
-
Redissolve: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Thiosulfate Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] Continue washing until the organic layer is colorless. The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
-
Brine Wash: Follow with a wash using saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Question 2: During silica gel column chromatography, my product is streaking badly on the TLC plate and seems to be decomposing on the column. What is happening?
Answer: This issue strongly suggests product instability on the acidic silica gel. The iodomethyl group can be sensitive to acid, potentially leading to degradation.[5] The basic nitrogen in the azaspirocycle can also interact strongly with the acidic silanol groups, causing tailing.
-
Causality: Standard silica gel has an acidic surface (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups. These can catalyze the decomposition of acid-sensitive compounds or protonate basic amines, causing poor chromatographic behavior.[5]
-
Troubleshooting Protocol:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add 0.5-1% triethylamine (Et₃N) relative to the solvent volume. This neutralizes the acidic sites on the silica surface. Pack the column using this neutralized slurry.
-
Modify the Mobile Phase: Add a small amount of triethylamine (typically 0.1-0.5%) to your eluent system (e.g., Hexanes/Ethyl Acetate). This maintains the neutral environment throughout the separation, preventing streaking and on-column degradation.
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or switching to reversed-phase chromatography if the compound's polarity is suitable.
-
Caption: Decision-making process for troubleshooting poor chromatographic performance.
Question 3: I'm having trouble separating my product from a very similar, non-polar impurity. How can I improve the resolution in my column chromatography?
Answer: Achieving separation between compounds with similar polarities requires optimizing the mobile phase to exploit subtle differences in their interactions with the stationary phase.
-
Causality: If an impurity has a very similar Rf value to your product, the chosen eluent system is not selective enough.
-
Troubleshooting Protocol:
-
TLC Screening is Key: Before committing to a column, screen various solvent systems using TLC. A good target Rf for your product is between 0.25 and 0.35 to ensure it spends enough time on the column to separate from impurities.
-
Change Solvent Selectivity: If a standard Hexanes/Ethyl Acetate system fails, switch one of the components. For example, replacing hexanes with petroleum ether or cyclohexane can alter selectivity.[5] Replacing ethyl acetate with a solvent of similar polarity but different functionality, like dichloromethane (DCM) or diethyl ether, can also dramatically improve separation.
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the proportion of the more polar solvent. This can sharpen the band of your product while leaving less polar impurities behind and speeding up the elution of more polar ones.[6]
-
Consider High-Performance Techniques: For very difficult separations, preparative HPLC or MPLC (Medium Pressure Liquid Chromatography) offers significantly higher resolution than standard flash chromatography.[6][7]
-
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Stationary Phase | Silica Gel (100-200 mesh) | Deactivate with 1% Et₃N in eluent for slurry packing.[5] |
| Mobile Phase (TLC) | 70:30 Hexanes:Ethyl Acetate | Adjust ratio to achieve Rf ≈ 0.3. Test alternative systems like DCM/Methanol. |
| Mobile Phase (Column) | Start with a slightly less polar mixture than your optimal TLC system (e.g., 80:20 Hexanes:EtOAc). | Use gradient elution for complex mixtures.[6] Add 0.5% Et₃N to prevent streaking. |
| Loading Method | Dry loading (adsorbing crude product onto a small amount of silica) is preferred over wet loading. | Minimizes band broadening at the start of the column. |
Table 1: Recommended Conditions for Column Chromatography Purification.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound? How should I store the purified product?
A1: Iodomethyl compounds can be sensitive to light, heat, and acid.[5][8] The spirocyclic core itself is generally stable. For long-term storage, it is recommended to keep the purified compound in a tightly sealed amber vial at low temperatures (-20°C is ideal) under an inert atmosphere (nitrogen or argon) to prevent degradation.
Q2: Can I use reversed-phase HPLC for purification?
A2: Yes, reversed-phase HPLC (RP-HPLC) is a viable option, particularly for small-scale purification or for separating impurities that are difficult to resolve using normal-phase chromatography. A typical mobile phase would be a gradient of water and acetonitrile (ACN) or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. However, be aware that the acidic modifier could pose a stability risk, so fractions should be neutralized promptly after collection if degradation is a concern.[9] For chiral separations of spirocycles, normal-phase HPLC is often the preferred starting point.[10]
Q3: My NMR spectrum shows unidentifiable minor peaks after purification. What could they be?
A3: Besides residual starting materials, common byproducts in syntheses leading to this type of scaffold can include isomers or decomposition products. For instance, incomplete cyclization could leave an acyclic precursor. Alternatively, rearrangement or elimination reactions, especially if exposed to heat or acid/base, could generate minor impurities.[6] If these impurities persist after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be an effective final purification step.
References
- BenchChem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols.
- BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of 1-Iodocyclohexene.
- ResearchGate. (n.d.). HPLC and MPLC conditions used for the analysis and the isolation of a mixture of standards and plant crude extracts.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
- Silva, F. V. M., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8035.
- Nageswari, A., & Stoll, D. R. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America, 42(8), 324-328.
- Reddit. (2017, January 24). Purification of N-iodosuccinimide. r/chemistry.
- Homework.Study.com. (n.d.). What is the best method to purify iodine?
- Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125.
- Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications.
- ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one.
- Hoffman Fine Chemicals. (n.d.). CAS RN 2060025-40-1 | 7-(Iodomethyl)-6-oxaspiro[3.4]octane.
- Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- Fluorochem. (n.d.). 7-(IODOMETHYL)-6-OXASPIRO[3.4]OCTANE.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing stereoselectivity in 6-oxa-2-azaspiro[3.4]octane formation
Technical Support Center: 6-Oxa-2-azaspiro[3.4]octane Synthesis
Topic: Optimizing Stereoselectivity & Yield in Spirocyclic Ether Formation Audience: Medicinal Chemists, Process Chemists Status: Active | Version: 2.4
Core Logic & Route Selection
The 6-oxa-2-azaspiro[3.4]octane scaffold is a high-value bioisostere for morpholine, offering lower lipophilicity and increased metabolic stability due to its spiro-fused
The primary challenge in synthesizing this scaffold is not just ring closure, but controlling the relative stereochemistry (diastereomeric ratio, dr) when substituents are introduced onto the tetrahydrofuran (THF) ring. The spiro-quaternary center (C3 of azetidine) is the pivot point; stereocontrol depends heavily on the method of cyclization.
The Standard Workflow (Boc-Azetidinone Route)
Most stereoselectivity issues arise during the transformation of the intermediate homoallylic alcohol .
-
Nucleophilic Addition: Allylmagnesium bromide or allyl-zinc adds to
-Boc-3-azetidinone.-
Note: This step is achiral unless the azetidine ring is pre-substituted.
-
-
Functionalization/Cyclization:
-
Route A (Haloetherification): Reaction with
or to form 7-halo-substituted scaffolds. Critical for stereoselectivity. -
Route B (Hydroboration-Closure): Formation of the unsubstituted scaffold via a diol intermediate.
-
Figure 1: Decision tree for synthetic strategy. Stereoselectivity challenges are concentrated in Route A.
Troubleshooting Guides (Q&A Format)
Category A: Stereocontrol in Haloetherification (Route A)
Q: I am performing iodoetherification on the 3-allyl-3-hydroxyazetidine intermediate, but I am getting a 1:1 mixture of diastereomers at the C7 position. How can I improve the dr?
A: The lack of stereocontrol stems from the absence of a directing group near the alkene. The reaction proceeds via an iodonium ion intermediate.
-
Mechanism: The tertiary hydroxyl group attacks the iodonium ion (5-exo-tet). Without chiral ligands or proximal substituents on the azetidine ring, the two faces of the alkene are enantiotopic (leading to racemates) or diastereotopic (if the azetidine is substituted).
-
Solution 1 (Thermodynamic Equilibration): If you are observing low dr in a substituted system, try running the reaction under reversible conditions. Use NIS (N-iodosuccinimide) in a slightly polar solvent (CHCl3/MeOH) rather than
/NaHCO3. -
Solution 2 (Substrate Control): If the azetidine nitrogen carries a chiral auxiliary (e.g.,
-methylbenzyl), the steric bulk can differentiate the alkene faces. -
Solution 3 (Post-Cyclization): Accept the 1:1 mixture and separate via SFC (Supercritical Fluid Chromatography). This is often faster than optimizing an inherent low-bias reaction.
Q: My product is eliminating HI to form the dihydrofuran byproduct instead of the iodo-tetrahydrofuran. Why?
A: This is a common "over-reaction" caused by basic conditions.
-
Cause: If you use strong bases (like
or NaOH) to neutralize the acid generated during cyclization, they can trigger E2 elimination of the newly formed iodide. -
Fix: Switch to a weaker base buffer such as 2,6-lutidine or NaHCO3 (biphasic). Keep the reaction temperature below 0°C during the iodine addition.
Category B: Cyclization Failures (Route B)
Q: I tried Mitsunobu cyclization on the diol (3-(3-hydroxypropyl)-3-hydroxyazetidine) but recovered starting material. Why didn't it close?
A: Mitsunobu reactions are notoriously difficult when closing five-membered rings onto tertiary alcohols due to steric hindrance at the nucleophile (the tertiary -OH).
-
The Better Protocol (Mesylation):
-
Selectively activate the primary alcohol using 1.05 eq of MsCl (Methanesulfonyl chloride) and pyridine at -10°C. The tertiary alcohol is too sterically hindered to react at these temps.
-
Treat the crude monomesylate with NaH (Sodium Hydride) in THF or DMF. This forces the tertiary alkoxide to displace the primary mesylate (
). -
Validation: Monitor by LCMS. The monomesylate peak should disappear rapidly upon NaH addition.
-
Q: The yield of the Grignard addition to the azetidinone is low (<40%). Is the ketone enolizing?
A: Yes, 1-Boc-3-azetidinone is prone to enolization because the ring strain increases the acidity of the
-
Fix: Switch from AllylMgBr to Allyl-Zinc bromide (Barbier conditions) or use Cerium(III) chloride additives (Imamoto conditions: AllylMgBr +
). The organocerium reagent is more oxophilic and less basic, preventing enolization and promoting 1,2-addition.
Optimized Protocols
Protocol 1: High-Yield Synthesis of 7-Bromo-6-oxa-2-azaspiro[3.4]octane
Target: Functionalized scaffold for cross-coupling.
| Step | Reagent | Conditions | Critical Parameter |
| 1. Addition | 1-Boc-3-azetidinone (1.0 eq), Allyl bromide (1.2 eq), Zn dust (1.5 eq) | THF/Sat. | Activation: Pre-activate Zn with 1,2-dibromoethane to ensure initiation. |
| 2. Bromination | DCM, -78°C | Temp Control: Must be cold to prevent over-bromination. | |
| 3. Cyclization | MeOH/THF, RT | pH: Maintain basic pH to drive alkoxide formation. |
Stereochemical Note: This produces a racemate (or mixture of diastereomers if N-substituted). Separation of enantiomers via Chiral SFC is recommended at this stage.
Protocol 2: Two-Step Diol Cyclization (Unsubstituted Core)
Target: The parent spiro-ether.
-
Hydroboration: Treat 3-allyl-3-hydroxyazetidine with 9-BBN (1.2 eq) in THF (reflux 2h), then oxidative workup (NaOH/
). Yields the primary-tertiary diol. -
Ring Closure:
-
Dissolve diol in dry THF (0.1 M).
-
Add NaH (60% dispersion, 2.2 eq) at 0°C. Stir 30 min.
-
Add TsCl (1.1 eq) dropwise. (Selective tosylation of primary alcohol in situ).
-
Warm to 60°C for 4h.
-
Mechanism:[1][2][3][4][5][6] The primary alcohol reacts with TsCl faster; the tertiary alkoxide then displaces it intramolecularly.
-
Mechanistic Visualization
The following diagram illustrates the transition state competition during haloetherification, which dictates the diastereomeric ratio (dr).
Figure 2: Mechanistic divergence in iodoetherification. Steric bulk on the nitrogen (if present) favors the 'trans' transition state.
References
-
Patent: Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester.
- Source: Google P
- Relevance: Defines the industrial standard for the bromination-cycliz
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.
- Source: Chemical Reviews
- Relevance: Foundational review on the utility and synthesis of spiro-oxetanes and azetidines.
-
Wolfe, J. P., & Hay, M. B. (2004).
- Source: Tetrahedron
- Relevance: Discusses the "inside-alkoxy" effect and stereocontrol in forming THF rings
-
Burkhard, J. A., et al. (2010).
- Source: Angewandte Chemie Intern
- Relevance: Specifically covers the physical properties ( ) and synthetic logic of spiro-azetidines.
Sources
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing racemization of chiral spirocyclic building blocks
Topic: Prevention of Racemization in Spirocyclic Scaffolds (Spiroindolines, Spiro[3.3]heptanes, and related congeners). Document ID: TSC-SPIRO-001 Status: Active / High Priority
Mission Statement
Welcome to the Technical Support Center. This guide addresses the critical challenge of maintaining enantiopurity in chiral spirocyclic building blocks. Unlike flat aromatic scaffolds, spirocycles possess unique 3D strain and steric congestion that make them susceptible to specific racemization pathways—notably Retro-Mannich fragmentation and strain-release ring opening —in addition to standard acid/base-catalyzed enolization.
This resource is structured as a dynamic Knowledge Base designed to troubleshoot live experimental failures.
Knowledge Base Article 1: Diagnosing the Mechanism of Failure
Subject: Why did my ee drop? (Mechanistic Root Cause Analysis)
Before attempting a fix, you must identify how your scaffold is racemizing. Spirocycles generally fail via two distinct pathways depending on their core structure.
Pathway A: The Retro-Mannich Trap (Spiroindolines & Spirooxindoles)
Symptom: Loss of ee during heating, acidic workup, or Lewis acid catalysis. Mechanism: Spiroindolines containing a nitrogen atom beta to the spiro center are chemically poised to undergo a reversible Retro-Mannich reaction. This temporarily breaks the spiro-ring, destroying the chiral center. When the ring re-closes, it does so racemically.[1]
DOT Diagram: Retro-Mannich Racemization Cycle
Caption: Figure 1. The Retro-Mannich pathway common in spiroindolines, where ring opening destroys the spiro-quaternary carbon's chirality.
Pathway B: Alpha-Proton Abstraction (Spiro-Ketones & Amides)
Symptom: Loss of ee during basic coupling (amide bond formation) or storage in polar solvents.
Mechanism: If the spiro-center is adjacent to a carbonyl (e.g., spiro[3.3]heptan-1-one), the
Knowledge Base Article 2: Safe Coupling Protocols
Subject: Amide Coupling without Epimerization
The Problem: Coupling a chiral spiro-amine or spiro-acid often requires activation that inadvertently lowers the energy barrier for racemization. The Solution: Use "Epimerization-Suppressing" additives and hindered bases.
Protocol: The "Low-Risk" Coupling Workflow
Use this protocol for high-value spirocyclic blocks prone to base-mediated racemization.
| Parameter | Recommendation | Scientific Rationale |
| Coupling Reagent | DEPBT or COMU/Oxyma | DEPBT (phosphate-based) releases the active ester slowly, minimizing the lifetime of the highly activated (and labile) intermediate [1]. |
| Base | 2,4,6-Collidine (TMP) | A sterically hindered base that is strong enough to activate the carboxylate but too bulky to abstract the sensitive |
| Solvent | DCM or EtOAc | Non-polar solvents stabilize the ground state and destabilize the charged transition states leading to racemization. Avoid DMF/DMSO if solubility permits. |
| Temperature | -10°C to 0°C | Kinetic control is essential. Most racemization events have higher activation energies than the coupling reaction itself. |
| Additives | Oxyma Pure | Superior to HOBt/HOAt in suppressing racemization while maintaining high coupling efficiency [3]. |
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF (9:1) at 0°C.
-
Add Collidine (2.5 equiv) dropwise. Do not dump.
-
Add the coupling reagent (EDC or COMU, 1.1 equiv) and stir for 5 minutes.
-
Add the Chiral Spiro-Amine (1.0 equiv) last.
-
Monitor reaction by LCMS. Quench immediately upon completion with 0.5M HCl (cold) to remove residual base.
Knowledge Base Article 3: Troubleshooting & FAQs
Ticket #402: "My Spiro[3.3]heptane amine racemized during salt-break."
User Scenario: I have a chiral spiro-amine HCl salt (99% ee). I treated it with saturated NaHCO3 to get the free base for a reaction, but the ee dropped to 85%.
Root Cause: Chiral amines on strained rings can be unstable as free bases. The high energy of the strained ring makes the amine nitrogen more basic and nucleophilic, potentially triggering intermolecular reactions or auto-racemization via transient imine formation if any oxidant or ketone is present. Furthermore, the heat of neutralization can catalyze these pathways.
Corrective Action:
-
Avoid Isolation: Do not isolate the free base. Perform "in-situ neutralization" within the coupling reaction using a weak base (NMM or Collidine).
-
Salt Exchange: If you must isolate, switch to a "gentler" salt. Dissolve the HCl salt in water, add Sodium Acetate, and lyophilize. The Acetate salt is often organic-soluble and can be used directly in couplings without harsh bases [4].
Ticket #403: "Spiroindoline racemizing on Silica Gel."
User Scenario: Compound was stable in crude mixture, but after flash chromatography (Hex/EtOAc), the pure fraction is racemic.
Root Cause:
Silica gel is slightly acidic (
Corrective Action:
-
Pre-treat Silica: Slurry your silica gel in Hexanes + 2% Triethylamine (TEA) before packing the column. This neutralizes acidic sites.
-
Switch Stationary Phase: Use Neutral Alumina or Florisil for highly acid-sensitive spirocycles.
-
Fast Elution: Minimize residence time on the column.
Decision Support Tool: Optimization Logic
Use this flow to determine the correct reaction conditions for your specific building block.
Caption: Figure 2. Decision tree for selecting reagents and purification methods based on scaffold sensitivity.
References
-
Wang, H., et al. (2023). "DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis." Luxembourg Bio Technologies.
-
BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide and Scaffold Synthesis." BenchChem.[2][3][4]
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[5] Chemistry – A European Journal. (Cited in context of racemization suppression).[1][2][4][6]
-
Reddit ChemPros Community. (2022). "Amine Racemisation: Salt Exchange Protocols." Reddit.
-
Carreira, E. M., et al. (2010).[7] "Aza-spirocycles as Medicinal Building Blocks." Chemical Communications.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
Solubility enhancement using spirocyclic vs aromatic scaffolds
A Senior Application Scientist's Guide to Spirocyclic vs. Aromatic Scaffolds in Drug Discovery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to compound solubility, with a specific focus on the strategic replacement of flat aromatic scaffolds with three-dimensional spirocyclic systems. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to help you navigate your experimental choices and achieve your research goals.
Frequently Asked Questions (FAQs)
Q1: We are consistently struggling with poor aqueous solubility in our lead series, which is rich in aromatic rings. Why is this a common problem?
A1: This is a frequent challenge in drug discovery. Highly aromatic, planar molecules tend to exhibit poor aqueous solubility for two primary reasons. Firstly, their flat surfaces allow for efficient π–π stacking, leading to the formation of stable crystal lattices that are difficult for solvents to disrupt.[1] Secondly, an increased number of aromatic rings often correlates with higher lipophilicity (logP) and decreased aqueous solubility.[1][2] This phenomenon is a key aspect of the "escape from flatland" concept, which posits that moving away from flat, two-dimensional structures towards more three-dimensional molecules can improve physicochemical properties.[3][4][5]
Q2: What is a spirocyclic scaffold, and how can it theoretically improve solubility?
A2: A spirocycle is a chemical structure in which two rings are linked by a single common atom.[6][7] This unique arrangement forces the rings into perpendicular orientations, creating an inherent three-dimensional shape.[6][8] This 3D geometry is the key to solubility enhancement. By disrupting the planarity of a molecule, spirocycles hinder the efficient crystal packing that plagues many aromatic compounds.[1] This disruption leads to a less stable crystal lattice, which in turn reduces the energy barrier for solvation and improves aqueous solubility.[7][9]
Q3: What is "Fraction sp3" (Fsp3) and how does it relate to solubility?
A3: Fraction sp3 (Fsp3) is a molecular descriptor defined as the number of sp3 hybridized carbons divided by the total carbon count.[3][6] It serves as a simple measure of a molecule's three-dimensionality.[10] A higher Fsp3 value generally indicates a more saturated, 3D-like structure. Research has shown a strong correlation between higher Fsp3 and improved aqueous solubility, likely due to the disruption of planar interactions and crystal packing.[3][6] Spirocyclic scaffolds inherently possess a high Fsp3 count due to their quaternary carbon center.[6]
Q4: Besides solubility, what other property improvements can be expected when replacing an aromatic ring with a spirocycle?
A4: The benefits of incorporating spirocycles can extend beyond solubility.[8][11] Studies have shown that this strategy can also lead to:
-
Reduced lipophilicity (logP/logD): The 3D nature of spirocycles can shield hydrophobic surfaces, leading to a more favorable lipophilicity profile.[6][7]
-
Improved metabolic stability: The rigid conformation of spirocycles can protect metabolically susceptible sites from enzymatic degradation.[6][7][8]
-
Enhanced target engagement and selectivity: The defined three-dimensional arrangement of substituents on a spirocyclic core can lead to more precise and optimized interactions with a biological target.[7][11][12]
Troubleshooting Guide: Solubility Enhancement Experiments
This section addresses specific issues you might encounter during your experiments aimed at improving solubility by replacing aromatic scaffolds with spirocyclic ones.
Issue 1: My new spirocyclic analog shows only a marginal improvement in solubility. What could be the reason?
Possible Causes and Solutions:
-
Incorrect Spirocycle Choice: The specific spirocycle chosen matters. Consider the polarity and hydrogen bonding capacity of the spirocycle itself. For example, incorporating heteroatoms like oxygen or nitrogen within the spirocyclic system (e.g., spirocyclic ethers or amines) can introduce polarity and hydrogen bond acceptors/donors, further enhancing aqueous solubility.[9][12]
-
Exit Vector and Substituent Placement: The orientation of substituents coming off the spirocyclic core (the "exit vectors") is critical.[12] If the substituents are still able to engage in strong intermolecular interactions, the solubility benefit of the 3D core may be negated. Re-evaluate your synthetic design to ensure the substituents are projected in a way that minimizes self-association.
-
Polymorphism: The solid form of your compound can significantly impact its measured solubility. Your spirocyclic analog may exist in different crystalline forms (polymorphs) with varying solubilities. It is advisable to characterize the solid state of your compound using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Assay Type Mismatch: You might be using a kinetic solubility assay when a thermodynamic solubility measurement is more appropriate for your stage of drug discovery. Kinetic solubility is often higher as it measures the solubility of a compound precipitating from a DMSO stock solution, whereas thermodynamic solubility represents the true equilibrium solubility of the solid form.[13][14] Ensure the assay you are using aligns with your research question.
Issue 2: The synthesis of our target spirocyclic compounds is complex and low-yielding. How can we address this?
Possible Causes and Solutions:
-
Synthetic Route Complexity: While historically challenging, the synthesis of spirocyclic scaffolds has advanced significantly.[11][15] Explore modern synthetic methodologies such as dearomatization strategies, photocycloadditions, or ring-closing metathesis which can provide more efficient access to these structures.[5][16]
-
Commercially Available Building Blocks: The availability of diverse spirocyclic building blocks has greatly increased.[12] Leveraging these commercially available starting materials can significantly shorten synthetic routes and improve overall efficiency.
-
Computational Chemistry Guidance: Utilize computational tools to predict the properties of virtual spirocyclic analogs before committing to a lengthy synthesis. This can help prioritize targets with the highest predicted solubility and most synthetically accessible routes.
Data-Driven Comparison: Aromatic vs. Spirocyclic Scaffolds
The following table provides a representative comparison of physicochemical properties for a hypothetical series of compounds where a central phenyl ring is replaced with different spirocyclic cores.
| Scaffold Type | Structure Example | MW | cLogP | Fsp3 | Aqueous Solubility (µM) |
| Aromatic | Phenyl | 150 | 2.1 | 0.00 | 15 |
| Spirocyclic | Spiro[3.3]heptane | 170 | 1.8 | 0.86 | 75 |
| Spirocyclic | 2-Oxa-6-azaspiro[3.3]heptane | 171 | 0.9 | 0.71 | 250 |
Note: The data presented are for illustrative purposes and will vary depending on the specific molecular context.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)
This protocol is suitable for early-stage discovery to quickly assess the solubility of a large number of compounds.[13][17]
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of your test compounds in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solutions.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[13]
-
Precipitation Detection: Measure the amount of precipitate formed using laser nephelometry or by analyzing the supernatant after centrifugation/filtration.[13]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve.[18]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol measures the equilibrium solubility and is considered the gold standard for lead optimization and later-stage development.[13][17]
Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
Visualizing Key Concepts
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. Retrieved from [Link]
-
Barber, D. M., & Bagley, M. C. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters, 10(11), 1594-1597. [Link]
-
A. Square. (2022, August 15). Escape from Flatland: 2D to 3D Molecules via Dearomatization. Research Communities. [Link]
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
de Esch, I. J. P., et al. (2020). Escape from planarity in fragment-based drug discovery. Drug Discovery Today: Technologies, 38, 1-9. [Link]
-
Spirocycles in Drug Discovery. (2017, July 21). Spirochem. [Link]
-
Quora. (2018, May 11). How does molecule shape affect solubility?[Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]
-
Jorgensen, W. L., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 8(2), 212-217. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
Varnek, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(2), e202300216. [Link]
-
Spirocyclic derivatives as antioxidants: a review. (2021, June 21). RSC Publishing. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. Retrieved from [Link]
-
Practical Fragments. (2009, November 22). Too many aromatics stink. [Link]
-
ResearchGate. (2025, August 9). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]
-
Park, K. (2023, December 2). Fused Deposition Modelling 3D printing and solubility improvement of BCS II and IV active ingredients. Kinam Park. [Link]
-
ResearchGate. (2025, August 10). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? Request PDF. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Fragments: Too many aromatics stink [practicalfragments.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Escaping from flatland: Novel strategies for accessing 3D chemical space - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. research.vu.nl [research.vu.nl]
- 11. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 12. drughunter.com [drughunter.com]
- 13. enamine.net [enamine.net]
- 14. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Handling Iodomethyl-Substituted Heterocycles
Introduction: The "Deceptive Simple" Intermediate
Welcome to the technical support center. If you are reading this, you are likely experiencing low yields, rapid discoloration (purpling), or complete decomposition of iodomethyl-substituted heterocycles (e.g., 2-(iodomethyl)pyridine, 4-(iodomethyl)thiazole).[1]
The Core Issue: These compounds are not just "unstable"; they are suicidal electrophiles . The combination of a highly reactive leaving group (Iodide) and a nucleophilic heteroatom (Nitrogen/Sulfur) within the same or adjacent rings creates a perfect storm for:
-
Self-Alkylation (Polymerization): The heterocycle nitrogen attacks the alkyl iodide of a neighbor.
-
Hydrolysis: Extreme sensitivity to trace moisture, generating HI, which autocatalyzes further degradation.
This guide provides a self-validating workflow to handle these transients.
Module 1: The Mechanism of Failure
To solve the instability, you must understand the degradation pathway. The primary failure mode is intermolecular self-alkylation driven by the nucleophilic nature of the heterocycle.
Visualizing the Degradation Pathway
The following diagram illustrates why your clear oil turns into a dark, insoluble solid.
Figure 1: The "Suicide" Mechanism.[1] Note how HI generation creates a feedback loop that accelerates decomposition.[1]
Module 2: Synthesis & Workup (The Creation Phase)
Golden Rule: Never isolate the free base unless absolutely necessary. If you must, follow this modified Finkelstein protocol.
Protocol: Modified Finkelstein Reaction
Standard conditions (NaI/Acetone) often fail during workup due to aqueous extraction. Use this "Non-Aqueous" workup.
| Step | Action | Technical Rationale (The "Why") |
| 1. Reaction | Suspend Alkyl Chloride/Bromide in Dry Acetone (0.2 M). Add 1.5 eq NaI . Stir at RT (protect from light).[1] | NaI is soluble in acetone; NaCl/NaBr precipitates, driving the equilibrium (Le Chatelier’s principle).[2] Light promotes radical decomposition of C-I bonds. |
| 2. Filtration | Filter the reaction mixture through a pad of Celite under Ar/N2. | Removes the inorganic salts (NaCl/NaBr) without introducing water. |
| 3. Exchange | Do not rotovap to dryness. Concentrate to ~10% volume, then add non-polar solvent (e.g., Et2O or Pentane) to precipitate remaining salts.[1] Filter again. | Concentration increases the rate of self-alkylation. Keeping it in solution dilutes the molecules, slowing polymerization. |
| 4. Stabilization | Wash the organic layer with 10% aq. Na2S2O3 (Sodium Thiosulfate) only if the solution is already purple. Dry immediately over MgSO4. | Thiosulfate reduces |
Module 3: Purification & Isolation
Silica gel is naturally acidic (
Decision Tree: How to Purify
Follow this logic flow to determine the safest purification method.
Figure 2: Purification logic.[1] Avoiding acidic silica is the critical control point.
Technique: Deactivating Silica Gel
If you must use silica:
-
Slurry silica in Hexane containing 1-5% Triethylamine (Et3N) .
-
Pour the column.
-
Flush with 2 column volumes of pure Hexane (to remove excess free amine).
-
Load your sample. Result: The Et3N neutralizes acidic sites on the silica, preventing on-column decomposition.
Module 4: Storage & Stability (The Preservation Phase)
If you cannot use the compound immediately, you must arrest the entropy-driven decomposition.
1. The Copper Wire Trick (Scavenging) Add a small coil of polished copper wire to the storage vial.
- .
-
Copper scavenges free iodine radicals and
molecules that catalyze decomposition. If the wire turns black, it is working.
2. The Salt Formation Strategy Convert the unstable free base into a stable salt.
-
Protocol: Dissolve the iodomethyl heterocycle in dry ether. Bubble dry HCl gas or add stoichiometric ethereal HCl.
-
Result: The hydrochloride salt is often a stable, non-hygroscopic solid that can be stored for months.
Troubleshooting & FAQs
Q1: My clear oil turned purple within 20 minutes. Is it ruined?
-
Diagnosis: The purple color is elemental Iodine (
), indicating some decomposition has occurred. -
Fix: It is not necessarily ruined. Dissolve in
, wash quickly with cold 10% (thiosulfate) until colorless, dry over , and use immediately . -
Prevention: Store with copper wire and protect from light.
Q2: I loaded my product onto the column, but nothing came out. The silica turned brown at the top.
-
Diagnosis: "On-column polymerization."[1] The acidic silica catalyzed the self-alkylation of your compound.
-
Fix: You cannot recover this. For the next attempt, use Neutral Alumina or Triethylamine-deactivated silica (see Module 3).[1]
Q3: Can I store the iodomethyl compound in DMSO or DMF for later use?
-
Answer: NO.
-
Reason: DMSO and DMF are nucleophilic solvents. On standing, they will attack the iodomethyl group (Kornblum oxidation type pathways or simple alkylation), destroying your compound.[1] Store in non-nucleophilic solvents like DCM or Toluene, or ideally neat at -20°C.[1]
Q4: Why is the yield of the Finkelstein reaction low even though TLC showed conversion?
-
Diagnosis: Volatility or Aqueous Hydrolysis.
-
Fix:
-
Iodomethyl derivatives are heavy but can be volatile. Do not apply high vacuum (< 10 mbar) for extended periods.[1]
-
Did you wash with water? If the pH wasn't controlled, you likely hydrolyzed it to the alcohol. Use the non-aqueous workup described in Module 2.
-
References
-
Finkelstein Reaction & Halogen Exchange
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley. (Standard reference for
Finkelstein kinetics).
-
-
Stabilization of Alkyl Iodides
-
Instability of Halomethyl Heterocycles
-
Katritzky, A. R., & Rees, C. W.[1] Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed reactivity profiles of pyridines and azoles).
-
-
Copper-Catalyzed Stabilization/Reactions
- Handling Pyridine Derivatives
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. finkelstein reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
